Chlorodibromoacetaldehyde
Overview
Description
Chlorodibromoacetaldehyde is not directly mentioned in the provided papers; however, the related compound chloroacetaldehyde is extensively studied. Chloroacetaldehyde is a metabolite of several industrial chemicals and pharmaceuticals, such as vinyl chloride and cyclophosphamide, and has been shown to have mutagenic and toxic effects . It is also a reactive compound that can form stable intermediates and adducts with biological molecules .
Synthesis Analysis
Chloroacetaldehyde has been identified as a urinary metabolite of cyclophosphamide in rats, indicating its formation during metabolic processes . Additionally, trichloroacetaldehyde, a related compound, can be carbonylated in concentrated sulfuric acid to produce dioxolanones, demonstrating a method of synthesizing derivatives of chloroacetaldehyde .
Molecular Structure Analysis
The molecular structure of chloroacetaldehyde reaction products has been elucidated using PMR spectroscopy, which revealed the formation of a -CH2CH/OH/- bridge between nitrogen atoms in nucleosides . The structure of trichloroacetaldehyde modified oligonucleotides has also been characterized using HPLC, MS, and NMR spectroscopy .
Chemical Reactions Analysis
Chloroacetaldehyde reacts with nucleosides to form stable intermediates and etheno derivatives, which can further undergo dehydration . It also forms interstrand cross-links in DNA, which can be detected by changes in ethidium bromide fluorescence . The compound has been shown to inhibit DNA synthesis in animal cells and to induce errors during in vitro DNA synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetaldehyde are inferred from its reactivity and stability. It forms relatively stable hydrated etheno derivatives under physiological conditions, which then slowly convert to ethenocytosine and ethenoadenine . The reactivity of nucleoside residues is suppressed in double-stranded polymers compared to single-stranded ones . Chloroacetaldehyde is also a potent inhibitor of DNA synthesis, affecting the average chain length of DNA made in its presence .
Scientific Research Applications
Analysis and Stability in Drinking Water
Chlorodibromoacetaldehyde, among other haloacetaldehydes, has been identified and analyzed in drinking water. The stability of these compounds in water depends on factors such as solvent, pH, temperature, and storage conditions. The presence and speciation of chlorodibromoacetaldehyde in drinking water are influenced by various parameters like water composition and treatment processes (Koudjonou & Lebel, 2006).
Reactivity with DNA
Chloroacetaldehyde, a related compound, demonstrates reactivity with Z-DNA, specifically reacting with adenine residues but not with cytosine residues. This specificity allows for mapping at the nucleotide level, indicating a potential application in DNA research and genetic studies (Vogt et al., 1988).
Influence on DNA Synthesis
Research has shown that chloroacetaldehyde impacts DNA synthesis. It reacts with DNA-like polymers to form adducts, leading to a decreased ability of these polymers to direct DNA synthesis. This finding suggests implications for understanding DNA damage and mutation processes, particularly in the context of carcinogens like vinyl chloride (Hall et al., 1981).
Molecular Structure and Conformation
The molecular structure and conformation of chloroacetaldehyde have been extensively studied using gas-phase electron diffraction. This research provides insights into the molecular behavior of chloroacetaldehyde, which can be crucial in understanding its reactivity and interactions with other compounds (Dyngeseth et al., 1983).
Removal and Treatment in Wastewater
Chloroacetaldehyde, being a refractory toxic compound in petrochemical wastewater, poses environmental challenges. Research into using zero valent iron enhanced hydrolytic acidification technology has shown promise in addressing this issue. This method has proven effective in detoxifying chloroacetaldehyde, indicating potential for environmental remediation applications (Tian et al., 2020).
properties
IUPAC Name |
2,2-dibromo-2-chloroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWAQPWRFZOPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021531 | |
Record name | Chlorodibromoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodibromoacetaldehyde | |
CAS RN |
64316-11-6 | |
Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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